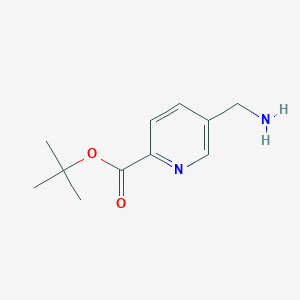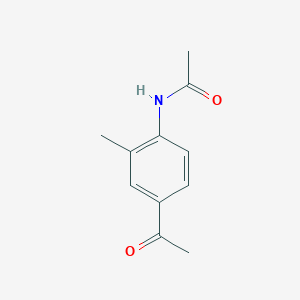
2-Chloro-5-(2-methyl-1,3-thiazol-4-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(2-methyl-1,3-thiazol-4-yl)aniline is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules
Méthodes De Préparation
The synthesis of 2-Chloro-5-(2-methyl-1,3-thiazol-4-yl)aniline typically involves the reaction of 2-chloroaniline with 2-methyl-1,3-thiazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2-Chloro-5-(2-methyl-1,3-thiazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of amines or other reduced derivatives.
Applications De Recherche Scientifique
2-Chloro-5-(2-methyl-1,3-thiazol-4-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are studied for their potential biological activities.
Biology: The compound is investigated for its antimicrobial, antifungal, and antiviral properties.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(2-methyl-1,3-thiazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
2-Chloro-5-(2-methyl-1,3-thiazol-4-yl)aniline can be compared with other thiazole derivatives such as:
2-Chloro-5-chloromethylthiazole: Used as an intermediate in the synthesis of insecticides.
Benzothiazole derivatives: Known for their anti-tubercular and antimicrobial activities.
2,4-Disubstituted thiazoles: Exhibiting a wide range of biological activities, including antibacterial and antifungal properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives.
Propriétés
Formule moléculaire |
C10H9ClN2S |
|---|---|
Poids moléculaire |
224.71 g/mol |
Nom IUPAC |
2-chloro-5-(2-methyl-1,3-thiazol-4-yl)aniline |
InChI |
InChI=1S/C10H9ClN2S/c1-6-13-10(5-14-6)7-2-3-8(11)9(12)4-7/h2-5H,12H2,1H3 |
Clé InChI |
RPPMSNFOMAZAKG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CS1)C2=CC(=C(C=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(4-chlorophenyl)methyl]-N-methoxycarbonylcarbamate](/img/structure/B13977287.png)
![N-[2-(dimethylamino)ethyl]-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzenesulfonamide](/img/structure/B13977292.png)
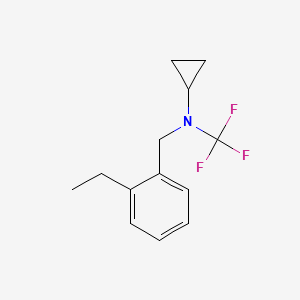

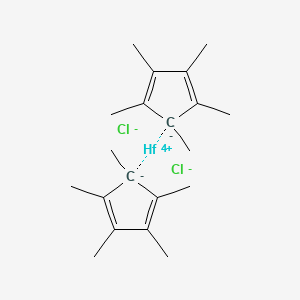

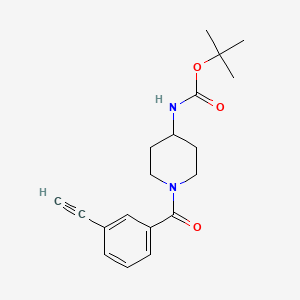

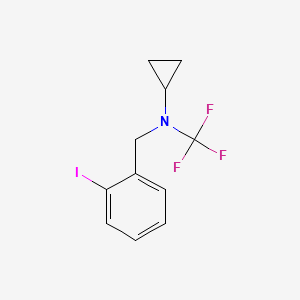

![N-[2-(4-Methylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboximidic acid](/img/structure/B13977362.png)
